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Compound of Interest

Compound Name: RTI-13951-33

Cat. No.: B610583

For Researchers, Scientists, and Drug Development Professionals

RTI-13951-33 has emerged as a potent and selective agonist for the orphan G protein-coupled
receptor (GPCR), GPR88. This guide provides a comprehensive comparison of its selectivity
profile against other GPCRs, supported by available experimental data. Understanding the
selectivity of a compound is paramount in drug development to predict potential off-target
effects and to ensure the desired therapeutic action.

High Affinity and Potency at GPR88

RTI-13951-33 demonstrates high potency as an agonist at its primary target, GPR88. In in-vitro
functional assays, it has an EC50 of 25 nM in a cAMP functional assay, indicating its strong
ability to activate the receptor.[1][2]

Broad Selectivity Against Other GPCRs

To assess its selectivity, RTI-13951-33 has been screened against a wide array of other
GPCRs, ion channels, and neurotransmitter transporters. Initial broad panel screening against
38 different targets revealed no significant off-target activity.[1][2] Further screening against a
larger panel of over 60 CNS targets also showed no significant binding affinities.

Follow-up concentration-response assays provided more detailed insights into its interaction
with a few specific off-targets. The compound exhibited weak affinity for the Kappa-Opioid
Receptor (KOR) and the Vesicular Monoamine Transporter (VMAT), with Ki values of 2.29 pM
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and 4.23 uM, respectively. A moderate affinity was observed for the Serotonin Transporter
(SERT), with a Ki of 0.75 uM. However, subsequent functional analysis at SERT, conducted
through the NIMH Psychoactive Drug Screening Program (PDSP), indicated that RTI-13951-33
has little inhibitory activity at this transporter.

The following table summarizes the quantitative data on the selectivity profile of RTI-13951-33.
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Comparison with Other GPR88 Agonists

RTI-13951-33 has been compared to another GPR88 agonist, 2-PCCA. While both are
agonists for GPR88, RTI-13951-33 was developed as a more potent and selective tool
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compound. Furthermore, a newer analog, RTI-122, has been synthesized with the aim of
improving upon the metabolic stability and potency of RTI-13951-33.

Experimental Protocols

The selectivity profile of RTI-13951-33 was determined using standard in vitro pharmacological
assays.

CcAMP Functional Assay: This assay measures the ability of a compound to activate a G
protein-coupled receptor, in this case, GPR88, which is coupled to the Gai subunit. Activation of
Gai inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels. The potency of an agonist is determined by its EC50 value,
which is the concentration of the compound that produces 50% of the maximal response.

Radioligand Binding Assays: These assays are used to determine the affinity of a compound
for a specific receptor. A radiolabeled ligand with known high affinity for the target receptor is
incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying
concentrations of the test compound. The ability of the test compound to displace the
radioligand from the receptor is measured, and the inhibitor constant (Ki) is calculated. A higher
Ki value indicates lower affinity.

Off-Target Screening Panels: Comprehensive selectivity profiling is often conducted by
screening the compound against a large panel of known GPCRs, ion channels, transporters,
and enzymes. These services are commercially available from companies such as Eurofins
Panlabs or through programs like the NIMH Psychoactive Drug Screening Program (PDSP).
The compound is typically tested at a single high concentration (e.g., 10 uM) to identify any
potential off-target interactions. Significant inhibition (e.g., >50%) at this concentration would
trigger follow-up concentration-response assays to determine the Ki or IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GPR88 and the general workflow for
assessing compound selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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